molecular formula C10H17NO3S B1274053 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid CAS No. 174909-66-1

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid

Cat. No.: B1274053
CAS No.: 174909-66-1
M. Wt: 231.31 g/mol
InChI Key: UHIOKYGCFGNNCU-UHFFFAOYSA-N
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Description

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is an organosulfur compound with a unique structure that includes both carboxylic acid and thiol functional groups

Properties

IUPAC Name

6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOKYGCFGNNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385412
Record name 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174909-66-1
Record name 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

Component Role
6-methylpiperidine-2-carboxylic acid Piperidine ring precursor with carboxyl group
3-mercaptopropanoyl chloride or equivalent Acylating agent providing mercaptopropanoyl group
Catalysts (e.g., palladium on carbon) For hydrogenation or protection/deprotection steps
Solvents (e.g., dichloromethane, ethanol) Medium for reactions
Acid or base catalysts (e.g., sulfuric acid) For esterification or activation

Stepwise Synthesis

  • Piperidine Ring Preparation:

    • The 6-methylpiperidine-2-carboxylic acid is synthesized or obtained commercially.
    • The amino group on the piperidine nitrogen is available for acylation.
  • Acylation with Mercaptopropanoyl Group:

    • The mercaptopropanoyl moiety is introduced via reaction with 3-mercaptopropanoyl chloride or a protected derivative to prevent premature oxidation of the thiol.
    • The reaction typically occurs under mild conditions in an inert atmosphere to avoid thiol oxidation.
    • Solvents such as dichloromethane or ethanol are used.
    • Catalysts such as palladium-carbon may be employed if hydrogenation or thiol protection/deprotection steps are necessary.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
    • The reaction conditions (temperature, pressure, solvent choice) are optimized to maximize yield and minimize side reactions.
  • Characterization:

    • The final compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm structure and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0°C to room temperature Prevents thiol oxidation
Atmosphere Inert (nitrogen or argon) Protects mercapto group
Solvent Dichloromethane, ethanol, or similar Solubility and reaction control
Catalyst Palladium on carbon (if hydrogenation needed) For protection/deprotection steps
Reaction Time Several hours Monitored by TLC or HPLC
pH Slightly acidic to neutral Maintains thiol stability

Research Findings and Analysis

  • Thiolation Sensitivity: The mercapto group is sensitive to oxidation; hence, synthesis requires inert atmosphere and sometimes protective groups on sulfur during intermediate steps.
  • Yield and Purity: Optimized conditions yield a high-purity product suitable for pharmaceutical research.
  • Spectroscopic Confirmation: NMR confirms the substitution pattern on the piperidine ring; MS confirms molecular weight (231.31 g/mol); IR identifies characteristic thiol and carboxylic acid functional groups.
  • Catalyst Use: Palladium-carbon catalysts facilitate hydrogenation steps when protecting groups are removed or when saturation of intermediates is required.

Summary Table of Preparation Method

Step Description Key Reagents/Conditions Outcome/Notes
1. Piperidine ring sourcing Obtain or synthesize 6-methylpiperidine-2-carboxylic acid Commercial or multi-step synthesis Piperidine core ready for acylation
2. Acylation Reaction with 3-mercaptopropanoyl chloride Inert atmosphere, mild temperature, solvent Formation of N-acylated product
3. Protection (optional) Protect thiol if needed Protective groups and catalysts Prevents oxidation during synthesis
4. Purification Recrystallization or chromatography Appropriate solvents High purity final compound
5. Characterization NMR, MS, IR, UV-Vis Analytical instruments Structural and purity confirmation

Chemical Reactions Analysis

Types of Reactions: 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Biochemical Properties

This compound is known for its ability to interact with enzymes and proteins, particularly as a competitive inhibitor of glutamate decarboxylase. By inhibiting this enzyme, it can lead to increased levels of glutamate, which may influence excitatory signaling in neurons. Its thiol group allows it to engage in redox reactions and interact with various biological targets, making it a valuable biochemical probe.

Scientific Research Applications

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid has several notable applications:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : This compound is studied for its potential as a biochemical probe due to its reactive thiol group.
  • Medicine : Investigated for therapeutic applications, such as enzyme inhibition and drug delivery systems.
  • Industry : Utilized in the production of polymers and materials due to its unique chemical properties .

The biological activity of this compound has been documented in several studies:

  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) detailed in the following table:
PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10

These findings suggest potential applications in developing antimicrobial agents.

Molecular Mechanism

The molecular mechanism involves binding to the active site of glutamate decarboxylase, thus inhibiting its function. This inhibition can alter neurotransmitter levels and impact various neurological processes. The compound's structure contributes to its ability to interact with biological systems effectively.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit glutamate decarboxylase activity significantly, leading to increased glutamate levels in neuronal cultures. This effect suggests its potential role in modulating neurotransmission and could be relevant for conditions like epilepsy or anxiety disorders.
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial properties, the compound was shown to have a dose-dependent effect on inhibiting bacterial growth, indicating its potential use as a therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism of action of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Shares the thiol group but lacks the piperidine ring.

    6-Methylpiperidine-2-carboxylic acid: Contains the piperidine ring but lacks the thiol group.

Uniqueness: 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is unique due to the combination of the thiol group and the piperidine ring, which provides distinct chemical and biological properties not found in the individual components.

Biological Activity

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid (MPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17NO3S
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 2834684
  • Structural Characteristics : The compound features a piperidine ring, a carboxylic acid functional group, and a mercapto group that may contribute to its biological properties.

The biological activity of MPC is primarily attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Activity : The thiol group (-SH) in MPC can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : MPC may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects. For example, it has been studied for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and various diseases.

Antimicrobial Activity

Research has demonstrated that MPC exhibits antimicrobial properties against a range of pathogens. A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have indicated that MPC can induce apoptosis. The compound was tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest

Case Study 1: Cardiovascular Implications

A recent study investigated the effects of MPC on cardiovascular health. It was found that MPC could reduce the expression of inflammatory markers in endothelial cells, suggesting potential benefits in preventing atherosclerosis.

Case Study 2: Neurological Effects

In animal models, MPC administration led to improved cognitive function in models of neurodegeneration. This effect is hypothesized to be linked to its antioxidant properties and ability to modulate neurotransmitter levels.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine ring. First, introduce the 6-methyl group via alkylation or reductive amination. The 3-mercaptopropanoyl moiety can be attached using thiol-specific coupling agents (e.g., maleimide-thiol chemistry) under inert conditions to prevent oxidation. Purification via reverse-phase HPLC or column chromatography (silica gel with gradient elution) is critical to isolate the compound >95% purity. Monitor intermediates using TLC and confirm final structure via 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6 or CDCl3) to confirm piperidine ring protons, methyl groups, and mercaptopropanoyl integration. 13^13C NMR for carbonyl (C=O) and thioester (C-S) signals.
  • FT-IR : Identify characteristic peaks for carboxylic acid (1700–1720 cm1^{-1}), thioester (1670–1690 cm1^{-1}), and piperidine ring vibrations.
  • Mass Spectrometry : HRMS (ESI or MALDI-TOF) to validate molecular weight and isotopic patterns.
    Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Controlled Variable Analysis : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability.
  • Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).
  • Statistical Modeling : Apply ANOVA or mixed-effects models to account for batch-to-batch variability or cell-line-specific responses. Reference theoretical frameworks for aligning experimental outcomes with mechanistic hypotheses .

Q. What computational approaches optimize reaction pathways for derivatizing the mercaptopropanoyl group?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in thiol-ene or Michael addition reactions.
  • Molecular Dynamics (MD) Simulations : Model solvent effects and steric hindrance around the piperidine ring.
  • AI-Driven Tools : Use platforms like COMSOL Multiphysics for virtual screening of reaction conditions (e.g., temperature, catalyst loading) to maximize yield .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH gradients (1.2–7.4), UV light, and elevated temperatures (37–50°C). Monitor degradation via HPLC-MS.
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated oxidation hotspots.
  • Chelation Effects : Test interactions with divalent cations (e.g., Ca2+^{2+}, Mg2+^{2+}) that may precipitate the carboxylic acid group .

Q. What factorial design principles apply to optimizing enantiomeric purity during synthesis?

  • Methodological Answer :
  • Central Composite Design (CCD) : Vary factors like catalyst type (e.g., chiral ligands), reaction time, and temperature to identify optimal enantioselectivity.
  • Response Surface Methodology (RSM) : Correlate chiral HPLC purity data with input variables to generate predictive models.
  • DoE Software : Leverage tools like JMP or Minitab for automated analysis of factorial interactions .

Data Analysis & Theoretical Frameworks

Q. How to interpret conflicting results in DFT-calculated vs. experimentally observed pKa values?

  • Methodological Answer :
  • Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations to account for solvation effects.
  • Experimental Validation : Use potentiometric titration with a glass electrode in aqueous/organic mixtures.
  • Error Analysis : Compare computational basis sets (e.g., 6-31G* vs. cc-pVTZ) to identify systematic deviations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) during early-stage development.
  • Statistical Process Control (SPC) : Use control charts to track impurity profiles and adjust parameters dynamically .

Safety & Handling Protocols

Q. What safety protocols are recommended for handling the compound’s thiol group?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact/inhalation.
  • Waste Management : Quench excess thiols with oxidizing agents (e.g., H2O2) before disposal .

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